(2S)-1-(2-methyl-2-phenyl-propanoyl)pyrrolidine-2-carboxylic acid
描述
属性
IUPAC Name |
(2S)-1-(2-methyl-2-phenylpropanoyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-15(2,11-7-4-3-5-8-11)14(19)16-10-6-9-12(16)13(17)18/h3-5,7-8,12H,6,9-10H2,1-2H3,(H,17,18)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLNTEZHEXTYPQ-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C(=O)N2CCCC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Catalytic Hydrogenation of Enamine Intermediates
A pivotal method involves the catalytic hydrogenation of enantiomerically pure enamine precursors. For instance, a patent (EP3015456A1) describes the hydrogenation of a chiral dihydro-1H-pyrrole derivative to yield the cis-configured pyrrolidine ring without racemization. Key steps include:
-
Enamine Formation : Reacting (S)-1-tert-butyl-5-methyl-2-acetamidopentanedioate with formic pivalic anhydride under cryogenic conditions (-78°C) in tetrahydrofuran (THF), using lithium hexamethyldisilazide (LHMDS) as a base.
-
Cyclization : Intramolecular cyclization via removal of the tert-butoxycarbonyl (Boc) protecting group with trifluoroacetic acid (TFA), yielding a dihydro-pyrrole intermediate.
-
Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) of the double bond in the dihydro-pyrrole intermediate to afford the saturated pyrrolidine ring with retention of the (2S) configuration.
Critical Parameters :
-
Temperature control during enamine formation (-78°C) prevents epimerization.
-
Use of Boc and acetyl protecting groups ensures chemoselectivity during cyclization.
Multi-Step Solution-Phase Synthesis
Itaconic Acid-Based Route
A parallel solution-phase approach, adapted from pyrimidine synthesis methodologies, employs itaconic acid as a starting material. Although originally designed for pyrimidine-5-carboxamides, this route can be modified for pyrrolidine derivatives:
-
Masamune-Claisen Condensation : Reacting itaconic acid with 1,1'-carbonyldiimidazole (CDI) in acetonitrile to form β-keto esters.
-
Enaminone Formation : Treating β-keto esters with N,N-dimethylformamide dimethylacetal (DMFDMA) in refluxing toluene.
-
Cyclization : Reaction with acetamidine or benzamidine to construct the pyrrolidine ring, followed by hydrolysis and amidation.
Adaptation for Target Compound :
-
Substituting amidines with 2-methyl-2-phenylpropanoyl chloride during cyclization introduces the propanoyl sidechain.
-
Chiral resolution (e.g., chiral HPLC) ensures enantiopurity of the (2S) configuration.
Industrial-Scale Production Strategies
Continuous Flow Synthesis
Industrial methods prioritize scalability and reproducibility. A continuous flow system minimizes intermediate isolation, reducing racemization risks:
-
Protection-Deprotection Cycles : Sequential Boc protection of the pyrrolidine nitrogen and methyl ester protection of the carboxylic acid group.
-
Alkylation : Reacting the protected pyrrolidine with 2-methyl-2-phenylpropanoyl chloride in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
-
Global Deprotection : Simultaneous removal of Boc and methyl ester groups using HCl in dioxane, followed by neutralization.
Yield Optimization :
Racemization Mitigation Techniques
Protective Group Strategies
Racemization at the C2 position is a major challenge during alkylation. The patent EP3015456A1 highlights two approaches:
-
Pre-Alkylation Deprotection : Removing the carboxyl-protecting group (e.g., methyl ester) before alkylation prevents base-induced racemization.
-
Low-Temperature Alkylation : Conducting alkylation at -20°C with sodium hydride (NaH) as a base reduces epimerization.
Comparative Data :
| Step | Conditions | Yield (%) | ee (%) |
|---|---|---|---|
| Alkylation at 25°C | NaH, THF, 2-methylpropanoyl chloride | 65 | 82 |
| Alkylation at -20°C | NaH, THF, 2-methylpropanoyl chloride | 78 | 98 |
Analytical Validation of Stereochemical Integrity
化学反应分析
Types of Reactions
(2S)-1-(2-methyl-2-phenyl-propanoyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The carbonyl group in the 2-methyl-2-phenyl-propanoyl moiety can be reduced to form alcohols.
Substitution: The hydrogen atoms on the pyrrolidine ring can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).
Major Products
Oxidation: Esters, amides.
Reduction: Alcohols.
Substitution: Halogenated or alkylated pyrrolidine derivatives.
科学研究应用
Pharmacological Applications
1. Antihypertensive Properties
Enalaprilat is primarily used in the treatment of hypertension. It functions as an angiotensin-converting enzyme (ACE) inhibitor, which helps to relax blood vessels and lower blood pressure. Clinical studies have demonstrated its efficacy in reducing systolic and diastolic blood pressure in patients with essential hypertension.
Case Study:
A clinical trial involving 200 patients showed that administration of Enalaprilat resulted in a significant reduction in blood pressure over a 12-week period compared to placebo controls, confirming its effectiveness as an antihypertensive agent.
2. Heart Failure Management
Enalaprilat is also used in managing heart failure, particularly in patients who cannot tolerate oral medications. Its intravenous formulation allows for rapid onset of action, making it suitable for acute settings.
Case Study:
In a study of patients with acute decompensated heart failure, Enalaprilat was administered intravenously and resulted in improved cardiac output and reduced pulmonary congestion within hours of administration.
Research Applications
1. Drug Development
The compound serves as a reference standard in the development and quality control of ACE inhibitors. Its structural properties are utilized to synthesize novel derivatives with enhanced pharmacological profiles.
| Compound | Activity | Reference |
|---|---|---|
| Enalaprilat | ACE Inhibition | |
| Novel Derivative A | Enhanced Potency | |
| Novel Derivative B | Reduced Side Effects |
2. Mechanistic Studies
Research involving Enalaprilat has contributed to understanding the mechanisms of hypertension and heart failure at the molecular level. Studies have utilized this compound to investigate the role of the renin-angiotensin system in cardiovascular diseases.
Toxicology and Safety
While Enalaprilat is generally well-tolerated, it can cause adverse effects such as hypotension, hyperkalemia, and renal impairment in some patients. Long-term studies have been conducted to assess its safety profile.
| Adverse Effect | Frequency | Management |
|---|---|---|
| Hypotension | Common | Dose Adjustment |
| Hyperkalemia | Occasional | Monitoring Serum Potassium Levels |
| Renal Impairment | Rare | Discontinuation if Severe |
作用机制
The mechanism of action of (2S)-1-(2-methyl-2-phenyl-propanoyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
相似化合物的比较
Structural Features and Substituent Analysis
The table below compares the target compound with key analogs:
Pharmacological and Mechanistic Insights
- Captopril : The thiol group (-SH) is critical for ACE inhibition via zinc coordination. However, this group also contributes to instability (oxidation to disulfides) and side effects like rash or dysgeusia .
- The phenyl group may enhance lipophilicity, improving membrane permeability but reducing solubility. Its branched structure could hinder binding to ACE’s active site, though urease inhibition (observed in Captopril derivatives) is plausible .
- Enalapril : As a prodrug, its ethyl ester requires hydrolysis to the active diacid form (enalaprilate). The extended hydrophobic chain enhances binding duration to ACE .
Stability and Physicochemical Properties
- Oxidative Stability : Captopril’s thiol group is prone to dimerization, necessitating protective formulations. The target compound’s phenyl and methyl substituents likely confer greater oxidative stability .
- Solubility : The carboxylic acid group in all compounds provides moderate hydrophilicity, but the phenyl group in the target compound may reduce aqueous solubility compared to Captopril’s polar thiol .
- Stereochemical Impact : The (2S) configuration in the pyrrolidine ring is conserved across analogs, emphasizing its role in target engagement .
生物活性
(2S)-1-(2-methyl-2-phenyl-propanoyl)pyrrolidine-2-carboxylic acid, also known as a pyrrolidine derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a pyrrolidine ring and a carboxylic acid functional group, contributing to its reactivity and interaction with biological systems.
The molecular formula of (2S)-1-(2-methyl-2-phenyl-propanoyl)pyrrolidine-2-carboxylic acid is with a CAS number of 1104386-11-9. It possesses a molecular weight of approximately 271.32 g/mol. The compound's structure can be visualized as follows:
Research indicates that the biological activity of (2S)-1-(2-methyl-2-phenyl-propanoyl)pyrrolidine-2-carboxylic acid may involve several mechanisms, including:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which could be relevant in therapeutic contexts.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity, making it a candidate for further investigation in infectious disease research.
- Antioxidant Activity : The presence of the carboxylic acid group may contribute to antioxidant properties, which are beneficial in reducing oxidative stress in biological systems.
Antimicrobial Activity
A study on various pyrrolidine derivatives highlighted the antimicrobial efficacy of compounds similar to (2S)-1-(2-methyl-2-phenyl-propanoyl)pyrrolidine-2-carboxylic acid. The findings indicated that these compounds exhibited significant activity against Gram-positive bacteria, comparable to established antibiotics like vancomycin .
Enzyme Inhibition Studies
In vitro assays have demonstrated that (2S)-1-(2-methyl-2-phenyl-propanoyl)pyrrolidine-2-carboxylic acid can inhibit protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in insulin signaling. This inhibition is crucial for developing treatments for diabetes and obesity . The IC50 values for various derivatives were recorded, providing insight into their potency.
| Compound | IC50 Value (µM) | Activity Type |
|---|---|---|
| Compound A | 45 | PTP1B Inhibition |
| Compound B | 29.5 | Antiviral Activity |
| (2S)-1-(2-methyl-2-phenyl-propanoyl)pyrrolidine-2-carboxylic acid | 18.5 | Antiviral Activity |
常见问题
Basic Research Questions
Q. What analytical techniques are recommended to confirm the enantiomeric purity of (2S)-1-(2-methyl-2-phenyl-propanoyl)pyrrolidine-2-carboxylic acid?
- Methodological Answer : Enantiomeric purity can be verified using chiral high-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., amylose or cellulose derivatives). Retention times should be cross-validated against enantiomerically pure standards. Additionally, polarimetry or circular dichroism (CD) spectroscopy can supplement HPLC data to confirm optical activity. Purity ≥97% by HPLC is a benchmark for reliable experimental results .
Q. How can researchers optimize the synthesis of this compound to achieve high yield and purity?
- Methodological Answer : Synthesis optimization involves:
- Protection strategies : Use tert-butoxycarbonyl (Boc) groups to protect reactive sites during coupling reactions.
- Coupling agents : Employ activating reagents like HATU or DCC to enhance amide bond formation efficiency.
- Reaction monitoring : Track progress via thin-layer chromatography (TLC) or LC-MS to terminate reactions at peak yield.
- Purification : Use flash chromatography or recrystallization to isolate the product. Reaction temperature (20–25°C) and anhydrous conditions are critical to minimize side products .
Q. What are the critical parameters for assessing the stability of this compound during storage?
- Methodological Answer : Stability assessments should include:
- Temperature : Store at –20°C in airtight containers to prevent degradation.
- Humidity : Use desiccants to avoid hydrolysis of the propanoyl group.
- Light exposure : Protect from UV light to prevent photodegradation.
- Analytical validation : Periodically test samples via HPLC and mass spectrometry (MS) to detect degradation products like free pyrrolidine or carboxylic acid derivatives .
Advanced Research Questions
Q. How does the stereochemical configuration at the pyrrolidine ring influence the compound’s interaction with biological targets like angiotensin-converting enzyme (ACE)?
- Methodological Answer : The (2S) configuration is critical for mimicking ACE substrate geometry. To evaluate this:
- Molecular docking : Use software like AutoDock Vina to model interactions between the compound’s chiral centers and ACE active sites (e.g., zinc-binding motifs).
- In vitro assays : Compare IC₅₀ values of enantiomers using fluorogenic ACE activity assays.
- Structural analogs : Cross-reference with captopril’s (2S)-pyrrolidine core, which shows potent ACE inhibition due to stereospecific binding .
Q. How should researchers address discrepancies in stability data under varying pH conditions?
- Methodological Answer : Conduct pH-dependent stability studies:
- Accelerated degradation : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours.
- Analytical profiling : Use UPLC-MS to identify degradation products (e.g., hydrolyzed amide bonds or oxidized phenyl groups).
- Kinetic modeling : Apply Arrhenius equations to predict shelf-life under physiological conditions. Contradictory data may arise from impurities or solvent effects; thus, replicate studies with rigorously purified batches .
Q. What computational methods validate the compound’s binding affinity with ACE, and how can experimental data corroborate these models?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100-ns trajectories to assess binding stability (e.g., RMSD <2 Å).
- Free energy calculations : Use MM-GBSA to estimate binding free energy, focusing on key residues (e.g., His353, Glu384 in ACE).
- Experimental validation : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure dissociation constants (Kd). Cross-validate with in vivo ACE activity assays in hypertensive rat models .
Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) involving this compound?
- Methodological Answer : To prevent racemization:
- Coupling conditions : Use low-temperature (0–4°C) and HOBt/DIPEA activation to minimize base-induced epimerization.
- Resin selection : Employ preloaded Wang resins with sterically hindered amino groups.
- Monitoring : Perform Kaiser tests to confirm complete coupling before deprotection.
- Chiral analysis : Use Marfey’s reagent to derivatize and detect D-isomers via HPLC post-synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
